molecular formula C12H17F3N4O B11736530 4-(3-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

4-(3-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

Cat. No.: B11736530
M. Wt: 290.28 g/mol
InChI Key: QEFATDHUJVDGHN-UHFFFAOYSA-N
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Description

4-(3-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the trifluoroethyl group: This step involves the alkylation of the pyrazole ring with a trifluoroethyl halide, such as 2,2,2-trifluoroethyl bromide, in the presence of a base like potassium carbonate.

    Attachment of the piperidine moiety: The final step involves the acylation of the pyrazole derivative with 3-methylpiperidine-1-carbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoroethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various alkyl or aryl substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine: Lacks the trifluoroethyl group, potentially affecting its biological activity and pharmacokinetic properties.

    1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine: Lacks the piperidine moiety, which may reduce its binding affinity to certain targets.

Uniqueness

The presence of both the trifluoroethyl group and the piperidine moiety in 4-(3-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine makes it unique, potentially offering a combination of properties that enhance its biological activity and pharmacokinetic profile.

Properties

Molecular Formula

C12H17F3N4O

Molecular Weight

290.28 g/mol

IUPAC Name

[3-amino-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C12H17F3N4O/c1-8-3-2-4-18(5-8)11(20)9-6-19(17-10(9)16)7-12(13,14)15/h6,8H,2-5,7H2,1H3,(H2,16,17)

InChI Key

QEFATDHUJVDGHN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CN(N=C2N)CC(F)(F)F

Origin of Product

United States

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